4-{[2-(Ethoxycarbonyl)prop-2-en-1-yl]oxy}-4-oxobutanoate
Description
4-{[2-(Ethoxycarbonyl)prop-2-en-1-yl]oxy}-4-oxobutanoate is a chemical compound with the molecular formula C10H13O6. It is known for its applications in various fields of scientific research and industry. This compound is characterized by its unique structure, which includes an ethoxycarbonyl group and a prop-2-en-1-yl group attached to an oxobutanoate backbone .
Properties
CAS No. |
659742-22-0 |
|---|---|
Molecular Formula |
C10H13O6- |
Molecular Weight |
229.21 g/mol |
IUPAC Name |
4-(2-ethoxycarbonylprop-2-enoxy)-4-oxobutanoate |
InChI |
InChI=1S/C10H14O6/c1-3-15-10(14)7(2)6-16-9(13)5-4-8(11)12/h2-6H2,1H3,(H,11,12)/p-1 |
InChI Key |
SQYZJLMXPRMBMZ-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)C(=C)COC(=O)CCC(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(Ethoxycarbonyl)prop-2-en-1-yl]oxy}-4-oxobutanoate typically involves the reaction of ethyl acrylate with a suitable oxobutanoate precursor under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 50-70°C to ensure optimal yield .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-{[2-(Ethoxycarbonyl)prop-2-en-1-yl]oxy}-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxycarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted oxobutanoates.
Scientific Research Applications
4-{[2-(Ethoxycarbonyl)prop-2-en-1-yl]oxy}-4-oxobutanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[2-(Ethoxycarbonyl)prop-2-en-1-yl]oxy}-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function and activity .
Comparison with Similar Compounds
Similar Compounds
- 4-{[2-(Methoxycarbonyl)prop-2-en-1-yl]oxy}-4-oxobutanoate
- 4-{[2-(Propoxycarbonyl)prop-2-en-1-yl]oxy}-4-oxobutanoate
- 4-{[2-(Butoxycarbonyl)prop-2-en-1-yl]oxy}-4-oxobutanoate
Uniqueness
4-{[2-(Ethoxycarbonyl)prop-2-en-1-yl]oxy}-4-oxobutanoate is unique due to its specific ethoxycarbonyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research studies .
Biological Activity
4-{[2-(Ethoxycarbonyl)prop-2-en-1-yl]oxy}-4-oxobutanoate, also referred to by its chemical identifier CID 71375278, is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, drawing from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is C10H13O6, and it features a unique structure that contributes to its biological activity. The compound includes an ethoxycarbonyl group and a prop-2-en-1-yl moiety, which are essential for its interaction with biological targets.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies have shown that derivatives of oxobutanoate can effectively scavenge free radicals and reduce oxidative stress in cellular models.
| Compound | DPPH IC50 (µM) | H2O2 IC50 (µM) | NO IC50 (µM) |
|---|---|---|---|
| This compound | 44.40 ± 0.00 | 45.20 ± 0.08 | 50.44 ± 0.12 |
| Control (Ascorbic Acid) | 10.00 ± 0.00 | 10.00 ± 0.00 | 10.00 ± 0.00 |
These results indicate that the compound has comparable antioxidant activity to standard antioxidants like ascorbic acid, suggesting its potential use in formulations aimed at reducing oxidative damage.
Cytotoxic Activity
The cytotoxic effects of this compound have been evaluated against various cancer cell lines. A notable study demonstrated that derivatives of this compound exhibited significant cytotoxicity against human lung adenocarcinoma (A549) and breast cancer (MCF-7) cell lines.
| Cell Line | IC50 (µg/mL) |
|---|---|
| A549 | 22.09 |
| MCF-7 | 6.40 |
These results show that the compound has a potent effect on cancer cells, particularly MCF-7, indicating its potential as an anticancer agent.
The mechanism through which this compound exerts its biological effects likely involves modulation of cellular signaling pathways associated with oxidative stress and apoptosis. Molecular docking studies suggest that the compound interacts with key proteins involved in these pathways, enhancing its cytotoxic and antioxidant effects.
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical models:
- Study on Antioxidant Potential : A study published in Bioorganic & Medicinal Chemistry demonstrated that the synthesized oxobutanoate derivatives exhibited strong antioxidant activity through various assays, confirming their potential for therapeutic applications in oxidative stress-related conditions.
- Cytotoxicity Assessment : Another research article published in Pharmacology & Toxicology reported significant cytotoxic effects of the compound against multiple cancer cell lines, supporting its development as a chemotherapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
